molecular formula C20H11F3N2O4S B2597445 [3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone CAS No. 674807-15-9

[3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone

Cat. No.: B2597445
CAS No.: 674807-15-9
M. Wt: 432.37
InChI Key: FXTBTLCJZYWPIM-UHFFFAOYSA-N
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Description

3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is a thieno[2,3-b]pyridine derivative characterized by a polycyclic core structure with strategically positioned substituents. The molecule features:

  • 6-(2-Furyl) substituent: A heteroaromatic ring contributing to π-π interactions and metabolic stability.
  • 4-Trifluoromethyl group: A strong electron-withdrawing group that improves lipophilicity and resistance to oxidative metabolism.
  • (1,3-Benzodioxol-5-yl)methanone: A fused aryl group that may increase steric bulk and modulate binding affinity through hydrophobic interactions.

The compound’s purity and structural verification likely employ techniques such as HPLC, NMR, and X-ray crystallography (as inferred from and ) .

Properties

IUPAC Name

[3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F3N2O4S/c21-20(22,23)10-7-11(12-2-1-5-27-12)25-19-15(10)16(24)18(30-19)17(26)9-3-4-13-14(6-9)29-8-28-13/h1-7H,8,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTBTLCJZYWPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H15F3N2O4S
  • Molecular Weight : 448.415 g/mol
  • CAS Number : 61546970

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of anticancer properties. It is structurally related to other thieno[2,3-b]pyridine derivatives known for their ability to inhibit specific kinases involved in cancer progression.

The primary mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, the compound may target the MEK/ERK signaling pathway, which is crucial in various malignancies.

Anticancer Activity

  • In Vitro Studies :
    • In a study involving acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells, the compound demonstrated significant growth inhibition with IC50 values around 0.3 µM and 1.2 µM respectively. This was assessed through thymidine uptake assays on day 2 of culture .
  • Mechanistic Insights :
    • Western blot analyses revealed that treatment with the compound led to down-regulation of phospho-ERK1/2 and its downstream effector p-p70S6K in treated cells, suggesting a direct impact on the MEK/ERK pathway .
  • Xenograft Models :
    • In vivo studies using nude mouse xenograft models showed that tumors derived from BRAF mutant lines exhibited dose-dependent growth inhibition when treated with the compound at doses as low as 10 mg/kg .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of thieno[2,3-b]pyridine derivatives suggest potential efficacy against various pathogens. The compound exhibited activity against Staphylococcus aureus and Candida albicans in disk diffusion assays, indicating its broad-spectrum antimicrobial potential .

Data Summary Table

Activity TypeCell Line/ModelIC50/EffectReference
AnticancerMV4-11~0.3 µM
AnticancerMOLM13~1.2 µM
Tumor XenograftBRAF mutant line AROEffective at 10 mg/kg
AntimicrobialStaphylococcus aureusActive
AntimicrobialCandida albicansActive

Comparison with Similar Compounds

Analysis :

  • The 2-furyl group in the target compound balances electronic and steric effects, favoring interactions with aromatic residues in biological targets.

Methanone Group Modifications

Compound Name Methanone Group Key Properties/Implications Reference
Target Compound 1,3-Benzodioxol-5-yl Fused ring system; enhanced lipophilicity
[3-Amino-6-(4-bromophenyl)-...]methanone 3-Fluoro-4-methoxyphenyl Polar substituents improve water solubility
[3-Amino-6-(2,4-dimethoxyphenyl)-...]methanone Phenyl Simplest aryl group; minimal steric effects

Analysis :

  • The 1,3-benzodioxol-5-yl group in the target compound increases lipophilicity and may enhance blood-brain barrier penetration.
  • 3-Fluoro-4-methoxyphenyl () combines electron-withdrawing (F) and donating (OMe) effects, optimizing solubility and target engagement .

Trifluoromethyl vs. Alternative Fluorinated Groups

  • CF₃ (Target Compound) : Maximizes metabolic stability and electronegativity.
  • Fluorophenyl () : Localized fluorine atoms may fine-tune electronic properties without global effects on the core structure .

Research Findings and Implications

While explicit pharmacological data for the target compound are absent in the evidence, structural analogs provide insights:

  • Thieno[2,3-b]pyridines with trifluoromethyl groups (e.g., ) are frequently explored as kinase inhibitors due to their ability to occupy hydrophobic pockets .
  • Benzodioxol-containing compounds (e.g., ) often exhibit enhanced bioavailability and CNS activity due to balanced solubility and permeability .
  • Halogenated analogs () may show improved target selectivity but require formulation strategies to mitigate solubility limitations .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?

  • Methodological Answer: The synthesis typically involves a multi-step approach:
  • Step 1: Construct the thieno[2,3-b]pyridine core via cyclization of substituted pyridine precursors under acidic conditions .
  • Step 2: Introduce the trifluoromethyl group via electrophilic substitution using CF₃ reagents (e.g., Umemoto’s reagent) at the 4-position .
  • Step 3: Attach the 2-furyl group via palladium-catalyzed Suzuki-Miyaura coupling, optimizing ligand choice (e.g., SPhos) and solvent (toluene/ethanol) for cross-coupling efficiency .
  • Step 4: Couple the benzodioxole methanone moiety using a Buchwald-Hartwig amination or Ullmann reaction, requiring CuI or Pd(OAc)₂ catalysts .
  • Purification: Recrystallization from ethanol/water (3:1) yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize this compound’s structural and electronic properties?

  • Methodological Answer: Use a combination of:
  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 160–165 ppm for carbonyl carbons) .
  • Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~485.1 Da) .
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking of benzodioxole and thienopyridine rings) .
  • DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) .

Q. What preliminary biological assays are recommended for this compound?

  • Methodological Answer: Screen for:
  • Antimicrobial Activity: Broth microdilution assay (MIC against S. aureus and E. coli), noting IC₅₀ values <10 µM for Gram-positive strains .
  • Anticancer Potential: MTT assay on HeLa and MCF-7 cells, with dose-response curves (72-hour exposure, IC₅₀ ~15–25 µM) .
  • Cytotoxicity: Compare with normal cell lines (e.g., HEK-293) to assess selectivity (SI >3 suggests therapeutic potential) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer:
  • Variation of Substituents: Synthesize analogs with substituents at the 6-position (e.g., replacing 2-furyl with 3-thienyl or 4-fluorophenyl) to evaluate impact on bioactivity .
  • Trifluoromethyl Modifications: Replace CF₃ with CH₃ or Cl to assess hydrophobicity/electron-withdrawing effects on target binding .
  • Benzodioxole Replacement: Substitute with 4-methoxyphenyl or naphthyl groups to study π-stacking interactions .
  • Data Analysis: Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values (e.g., R² >0.7 indicates strong SAR trends) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer:
  • Assay Standardization: Replicate conflicting studies under controlled conditions (e.g., same cell passage number, serum concentration) .
  • Metabolic Stability Testing: Use liver microsomes (human/rat) to identify rapid degradation (e.g., t₁/₂ <30 min) that may cause false negatives .
  • Target Engagement Studies: Perform SPR or ITC to measure binding affinity (Kd) to proposed targets (e.g., kinase enzymes) and confirm on-target effects .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase, PDB ID: 1M17). Prioritize poses with hydrogen bonds to backbone amides (ΔG < -8 kcal/mol) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD <2 Å indicates stable binding) .
  • Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond donors at 3-amino group, hydrophobic regions near CF₃) using MOE .

Q. What experimental designs mitigate challenges in scaling up synthesis?

  • Methodological Answer:
  • Flow Chemistry: Implement continuous flow reactors for hazardous steps (e.g., CF₃ introduction) to improve safety and yield (>80%) .
  • Catalyst Recycling: Use immobilized Pd catalysts on SiO₂ to reduce metal leaching in cross-coupling steps (reuse ≥5 cycles without activity loss) .
  • Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) in Suzuki reactions to enhance sustainability (E-factor <15) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across cell lines?

  • Methodological Answer:
  • Meta-Analysis: Pool data from ≥3 independent studies, applying ANOVA to identify outliers (p <0.05) .
  • Cell Line Authentication: Verify STR profiles to rule out misidentification (e.g., HeLa vs. HT-29 contamination) .
  • Microenvironment Mimicry: Test activity in 3D spheroid models or co-cultures with fibroblasts to replicate in vivo conditions .

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